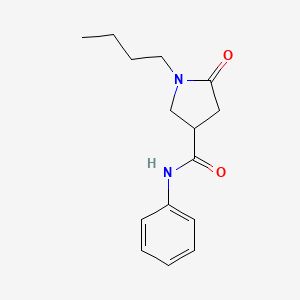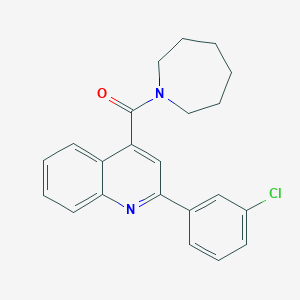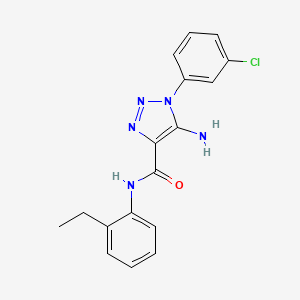![molecular formula C14H14N4OS B4584135 6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine](/img/structure/B4584135.png)
6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine
Overview
Description
Synthesis Analysis
The synthesis of 6-substituted 9-(2-ethoxy-1,3-dioxan-5-yl)purines involves the reaction of 4-chloro-5-amino-6-(1,3-dihydroxy-2-propyl)aminopyrimidine with ethyl orthoformate, leading to a cyclic acetal formation. This process indicates a method that could potentially be adapted for the synthesis of 6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine by modifying the substituents and reaction conditions to incorporate the specific 4-methylphenoxyethylthio group at the 6-position of the purine ring (Mishnev et al., 1979).
Molecular Structure Analysis
The structural analysis of similar compounds has been conducted through various spectroscopic techniques such as 1H and 13C NMR, IR spectroscopy, and X-ray diffraction studies. These techniques have elucidated the configurational isomers and the orientation of substituents, providing insight into the three-dimensional structure of the compound. For instance, the trans-diaxial orientation of substituents in related compounds has been confirmed, which could inform the analysis of the target compound (Mishnev et al., 1979).
Scientific Research Applications
Environmental Presence and Impact
Research has highlighted the widespread presence of similar compounds in the environment, particularly focusing on their role as endocrine-disrupting chemicals (EDCs) and their fate in aquatic environments. For instance, the occurrence, fate, and behavior of parabens, which share a chemical affinity with 6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine, have been extensively studied. These studies shed light on the environmental pathways and persistence of such compounds, emphasizing their continuous introduction into the environment due to consumer product usage and their ubiquity in surface waters and sediments (Haman et al., 2015).
Biochemical and Genetic Interactions
The biochemical and genetic mechanisms underlying the actions of similar purine analogs have been the subject of considerable research. For example, thiopurine drugs and their metabolic pathways offer insights into the therapeutic applications and genetic predispositions to drug efficacy and toxicity. This research has important implications for tailoring drug therapies to individual genetic profiles, thereby enhancing treatment safety and effectiveness (Sanderson et al., 2004).
Impact on Human Health and Disease
The potential health impacts of compounds structurally related to 6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine, especially those with endocrine-disrupting capabilities, have been a significant focus of research. Studies have explored how these compounds might contribute to various health issues, including reproductive toxicity and carcinogenicity. For instance, research into bisphenol A (BPA) and its alternatives has raised concerns about their reproductive toxicity and endocrine-disrupting potential, highlighting the need for safer alternatives in consumer products (den Braver-Sewradj et al., 2020).
Applications in Disease Treatment
Although not directly linked to 6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine, studies on thioguanine, a related purine analog, have demonstrated its effectiveness in treating conditions like psoriasis, offering insights into the broader therapeutic potential of purine derivatives. These studies underscore the importance of understanding the pharmacodynamics and pharmacogenetics of purine analogs for optimizing their use in treating various diseases (Sherer & Lebwohl, 2002).
properties
IUPAC Name |
6-[2-(4-methylphenoxy)ethylsulfanyl]-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-10-2-4-11(5-3-10)19-6-7-20-14-12-13(16-8-15-12)17-9-18-14/h2-5,8-9H,6-7H2,1H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBPKQBEEXHFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(2-purin-6-ylthioethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4584054.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4584064.png)

![1-({6-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}thio)acetone](/img/structure/B4584090.png)
![methyl 2-[(2,3-dimethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4584096.png)
![2-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4584105.png)
![4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4584110.png)



![4-[(4-fluorophenyl)sulfonyl]-2-phenyl-5-(propylthio)-1,3-oxazole](/img/structure/B4584136.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylacrylamide](/img/structure/B4584144.png)

